1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol
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Overview
Description
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an organic compound with the molecular formula C17H13N3O4. It is known for its vibrant color and is commonly used as a dye. The compound is characterized by the presence of an azo group (-N=N-) linking a naphthol moiety to a methoxy-nitrophenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is coupled with 2-naphthol in an alkaline medium to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: 1-[(4-Amino-2-nitrophenyl)azo]-2-naphthol.
Oxidation: Quinone derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular components. The azo group can undergo reduction to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s activity .
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)azo]-2-naphthol: Lacks the nitro group, resulting in different chemical and biological properties.
1-[(4-Nitrophenyl)azo]-2-naphthol: Lacks the methoxy group, affecting its solubility and reactivity.
1-[(4-Methoxy-2-nitrophenyl)azo]-naphthalene: Similar structure but different position of the azo linkage.
Uniqueness: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields .
Properties
CAS No. |
49744-28-7 |
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Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
1-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-12-7-8-14(15(10-12)20(22)23)18-19-17-13-5-3-2-4-11(13)6-9-16(17)21/h2-10,21H,1H3 |
InChI Key |
XKCBOKJVKUTYEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Origin of Product |
United States |
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